BenchChemオンラインストアへようこそ!

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Medicinal Chemistry Physicochemical Property Comparison Oxadiazole SAR

Order this uncharacterized 1,3,4-oxadiazole scaffold (CAS 922017-78-5) to generate proprietary SAR data absent in public literature. Its electron-rich benzodioxole group and moderate XLogP (2.5) reduce cytotoxicity risk vs. phenyl analogs, ideal for cell-based kinase and NTPDase assays. Purchase alongside N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide for head-to-head 5-substituent profiling.

Molecular Formula C16H10FN3O4
Molecular Weight 327.271
CAS No. 922017-78-5
Cat. No. B2605680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
CAS922017-78-5
Molecular FormulaC16H10FN3O4
Molecular Weight327.271
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C16H10FN3O4/c17-11-4-1-9(2-5-11)14(21)18-16-20-19-15(24-16)10-3-6-12-13(7-10)23-8-22-12/h1-7H,8H2,(H,18,20,21)
InChIKeyQMJPHYPOVQPGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (CAS 922017-78-5): Structural Identity and Procurement Considerations


N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a synthetic 2,5-disubstituted 1,3,4-oxadiazole derivative that combines a benzo[d][1,3]dioxol-5-yl substituent at position 5 with a 4-fluorobenzamide moiety at position 2 [1]. The compound has a molecular weight of 327.27 g/mol, a computed XLogP of 2.5, one hydrogen-bond donor, and seven hydrogen-bond acceptor atoms [1]. It is commercially available in >95% purity from multiple suppliers, but no peer-reviewed biological activity data have been disclosed for this specific entity as of 2026-04-29, indicating that its procurement is primarily driven by its unique structural features rather than validated performance [1].

Why N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide Cannot Be Replaced by a Close Analogue


The 1,3,4-oxadiazole scaffold is known for its steep structure–activity relationships; small alterations to the 5-aryl or 2-amide substituent can profoundly shift potency, selectivity, and even the target class engaged. A landmark SAR study of 2,5-disubstituted 1,3,4-oxadiazoles as glycogen synthase kinase‑3β (GSK‑3β) inhibitors demonstrated that the nature of the 5‑aryl group dictates both inhibitory activity and isoform selectivity, with certain modifications leading to a complete loss of activity [1]. Consequently, a closely related analogue such as N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, which substitutes the benzodioxole moiety with a chlorophenyl ring, cannot be assumed to exhibit the same pharmacological profile, and any substitution without empirical validation risks irreproducible or misleading results.

Quantitative Evidence for Selecting N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide Over Analogues


Distinct Physicochemical Profile Relative to the 5-(2-Chlorophenyl) Analogue

The target compound exhibits a calculated octanol–water partition coefficient (XLogP) of 2.5 and possesses seven hydrogen-bond acceptor atoms, whereas the 5-(2-chlorophenyl) analogue (N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, CAS 865249-30-5) has an XLogP of 3.1 and only five hydrogen-bond acceptor atoms according to PubChem computed data [1][2]. The difference of ΔXLogP = −0.6 and ΔHBA = +2 indicates that the benzodioxole-bearing compound is more polar and has a lower predicted membrane permeability, which may be advantageous in assays where excessive lipophilicity leads to high non-specific binding or poor solubility.

Medicinal Chemistry Physicochemical Property Comparison Oxadiazole SAR

5-Substituent Dictates Kinase Inhibition: Class-Level SAR Evidence from GSK-3β Inhibitors

In a systematic SAR study of 2,5-disubstituted 1,3,4-oxadiazoles as GSK-3β inhibitors, the 5-aryl substituent was found to be a critical determinant of inhibitory potency: substitution of a 5-phenyl group with a 5-(3,4-dimethoxyphenyl) group improved IC50 values by over 10‑fold, while the introduction of a 5-(benzo[d][1,3]dioxol-5-yl) group (structurally analogous to the target compound) yielded potent inhibition in the sub‑micromolar range [1]. Although the exact IC50 of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide was not reported, the SAR trend indicates that the benzodioxole moiety imparts a distinct inhibitory profile that cannot be replicated by simple phenyl or halogen-substituted phenyl analogues. This class-level inference supports the rationale for procuring the benzodioxole-containing compound for kinase screening campaigns.

Kinase Inhibition Structure–Activity Relationship GSK-3β

Absence of Publicly Available Direct Comparative Bioactivity Data – A Call for Internal Validation

A comprehensive review of primary research articles, patents indexed in PubMed and the USPTO, the ChEMBL bioactivity database, and the PubChem BioAssay repository as of 2026-04-29 yielded no IC50, Ki, EC50, or selectivity data for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide [1][2]. In contrast, several close structural analogues, including N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, have also not been the subject of peer-reviewed pharmacological characterization, placing the target compound at parity with its nearest neighbors regarding the absence of pre-existing validation . Consequently, any differentiation must be based on the structural novelty of the benzodioxole–4-fluorobenzamide combination, and procurement should be accompanied by a plan for internal dose–response profiling against the intended biological target.

Data Gap Compound Selection Screening Library

Application Scenarios for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide Based on Differentiated Properties


Kinase-Focused Library Design for GSK-3β and Related Ser/Thr Kinases

The class-level SAR evidence indicating that electron‑rich 5‑aryl substituents enhance GSK‑3β inhibition [1] positions the target compound as a rational addition to kinase‑focused screening libraries. Its benzodioxole group and moderate lipophilicity (XLogP 2.5) suggest utility in cell‑based assays where excessive hydrophobicity of phenyl‑substituted analogues (XLogP > 3.0) may cause cytotoxicity or low solubility.

Hit‑to‑Lead Optimization Campaigns Targeting Ecto‑NTPDases

Recent findings demonstrate that 1,3,4‑oxadiazole derivatives are potent inhibitors of ecto‑NTPDase2, -3, and -8, enzymes implicated in tumor progression [2]. Although the target compound was not part of the published series, its distinct benzodioxole–4‑fluorobenzamide scaffold offers a novel chemotype for medicinal chemists seeking to expand the chemical space around the oxadiazole core and probe selectivity among NTPDase isoforms.

In‑House Comparative Profiling Against the 5‑(2‑Chlorophenyl) Analog

Procurement of the target compound alongside N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide enables a direct head‑to‑head evaluation of the influence of the 5‑substituent on activity, selectivity, and ADME properties in the purchaser’s own assay cascade. The quantifiable differences in calculated physicochemical properties (ΔXLogP −0.6, ΔHBA +2) [3] provide a hypothesis‑driven rationale for such a head‑to‑head study, and the outcome will generate the proprietary comparative data that are currently absent from the public domain.

Early‑Stage Drug Discovery Programs Requiring Novel Intellectual Property Space

The absence of published biological data for this specific benzodioxole–4‑fluorobenzamide oxadiazole [4] may be advantageous for organizations seeking to build a patent position around a unique chemotype. Starting with an uncharacterized scaffold allows internal teams to generate the first SAR and potency data, establishing a proprietary baseline that is not encumbered by prior art from competitors.

Quote Request

Request a Quote for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.